1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene
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Overview
Description
1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group (-OCH3) attached to a benzene ring, which is further substituted with a phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with anisole (methoxybenzene) and a suitable phenylpropan-2-yl precursor.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a Friedel-Crafts alkylation reaction. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Procedure: Anisole is reacted with the phenylpropan-2-yl precursor in the presence of the Lewis acid catalyst. The reaction mixture is stirred at a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: To enhance efficiency and control, continuous flow reactors may be used.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs the incoming electrophile to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or microbial growth.
Comparison with Similar Compounds
1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene can be compared with other similar compounds such as:
1-methoxy-4-(1-propenyl)benzene: Similar in structure but with a propenyl group instead of a phenylpropan-2-yl group.
1-methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a prop-2-yn-1-yloxy group, differing in the type of substituent attached to the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
218459-99-5 |
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Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene |
InChI |
InChI=1S/C16H18O/c1-13(12-14-6-4-3-5-7-14)15-8-10-16(17-2)11-9-15/h3-11,13H,12H2,1-2H3/t13-/m1/s1 |
InChI Key |
QAGFBGLJOGYPCG-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(CC1=CC=CC=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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